N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 894007-86-4
VCID: VC4845301
InChI: InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-26-18-8-7-15(21-22-18)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41

N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 894007-86-4

Cat. No.: VC4845301

Molecular Formula: C18H16N4O3S

Molecular Weight: 368.41

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide - 894007-86-4

Specification

CAS No. 894007-86-4
Molecular Formula C18H16N4O3S
Molecular Weight 368.41
IUPAC Name N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-26-18-8-7-15(21-22-18)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Standard InChI Key POFDFBQBTLTLNB-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3

Introduction

N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound featuring a pyridazine ring fused with a furan ring, a sulfanyl group, and an acetamidophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C18H16N4O3S, indicating a structure rich in nitrogen and oxygen functionalities .

Synthesis Methods

The synthesis of N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

  • Formation of the Pyridazine Ring: This could involve the reaction of hydrazine with a suitable diketone or ester.

  • Introduction of the Furan Ring: Achieved through cyclization reactions.

  • Addition of the Sulfanyl Group: Via nucleophilic substitution.

  • Incorporation of the Acetamidophenyl Moiety: Through amide formation reactions.

Biological Activities and Potential Applications

This compound is studied for its potential biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.

  • Anticancer Properties: The unique structure may allow interaction with specific enzymes or receptors involved in cancer pathways.

  • Anti-inflammatory Effects: The presence of aromatic rings and functional groups could facilitate interactions with inflammatory mediators.

ActivityPotential Targets
AntimicrobialBacterial enzymes or membranes
AnticancerCancer cell receptors or enzymes
Anti-inflammatoryInflammatory mediators or enzymes

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